molecular formula C13H14N4OS2 B6519973 2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946293-10-3

2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6519973
CAS RN: 946293-10-3
M. Wt: 306.4 g/mol
InChI Key: CXPLUVDVGNGJNL-UHFFFAOYSA-N
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Description

The compound “2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .


Synthesis Analysis

The synthesis of such compounds involves several steps. For instance, new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include bromination and subsequent reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction conditions and the substituents on the triazole ring can significantly influence the yield and properties of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the substituents on the triazole and thiadiazine rings . For instance, increasing asymmetric electronic distribution, reducing charge recombination, inducing charge separation, broadening the absorption range toward longer wavelengths, and decreasing the HOMO–LUMO energy gap all result in an improved NLO response when these push–pull arrangements .

Scientific Research Applications

2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has been found to have a variety of applications in scientific research, particularly in the field of biochemistry and physiology. This compound has been used to investigate the effects of various proteins and enzymes on biochemical and physiological processes. This compound has also been used to study the effects of drugs on biochemical and physiological processes, as well as the effects of various environmental factors on biochemical and physiological processes. This compound has been found to be an effective tool for investigating these processes, as it is able to bind to and interact with various proteins and enzymes.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, a class of compounds to which the given compound belongs, are diverse and include various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone synthesis.

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, altering their function and leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The affected pathways depend on the specific target of the compound. For instance, inhibition of carbonic anhydrase can affect ion transport and fluid balance in various tissues, while inhibition of cholinesterase can impact neural signaling . The downstream effects of these changes can lead to various pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied using in silico pharmacokinetic and molecular modeling . These studies help predict the bioavailability of the compound and its potential interactions with other substances in the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For example, some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown potent cytotoxic activities against certain cancer cells . They induce apoptosis in these cells, upregulate certain genes involved in cell death, and downregulate genes involved in cell survival .

Advantages and Limitations for Lab Experiments

2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has been found to be an effective tool for investigating biochemical and physiological processes in laboratory experiments. This compound is relatively easy to synthesize, and is able to bind to and interact with various proteins and enzymes. In addition, this compound is relatively stable and has a relatively low toxicity. However, this compound is only able to bind to and interact with certain proteins and enzymes, and is not able to bind to and interact with all proteins and enzymes. Furthermore, this compound is not able to affect the activity of all proteins and enzymes, and is not able to affect the expression of all genes.

Future Directions

There are a variety of potential future directions for research involving 2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide. This compound could be used to investigate the effects of various drugs on biochemical and physiological processes. This compound could also be used to investigate the effects of various environmental factors on biochemical and physiological processes. This compound could be used to investigate the effects of various hormones on biochemical and physiological processes, as well as the effects of various signal transduction pathways on biochemical and physiological processes. In addition, this compound could be used to investigate the effects of various metabolic pathways on biochemical and physiological processes. Finally, this compound could be used to investigate the effects of various immune cells on biochemical and physiological processes.

Synthesis Methods

2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can be synthesized through a variety of methods, including the use of a Suzuki-Miyaura coupling reaction. This process involves the use of a catalyst, such as palladium, to promote the coupling of the benzyl sulfanylacetamide (BSAA) derivative with the triazole moiety. This method has been found to be effective in synthesizing this compound with high yields and in a relatively short amount of time. Other methods, such as the use of a Buchwald-Hartwig amination reaction, have also been used to synthesize this compound, although this method is not as efficient as the Suzuki-Miyaura coupling reaction.

Safety and Hazards

While specific safety and hazard information for “2-(benzylsulfanyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” is not available, it’s important to note that compounds of this class should be handled with care due to their bioactive nature .

properties

IUPAC Name

2-benzylsulfanyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c18-11(9-19-8-10-4-2-1-3-5-10)14-12-15-16-13-17(12)6-7-20-13/h1-5H,6-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPLUVDVGNGJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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